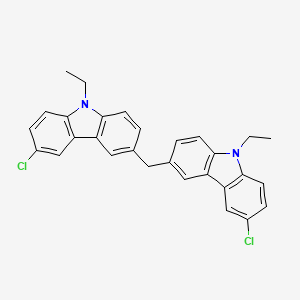
3,3'-Methylenebis(6-chloro-9-ethyl-9H-carbazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) is a complex organic compound characterized by its unique molecular structure, which includes multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) typically involves the reaction of 6-chloro-9-ethyl-9H-carbazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking two carbazole units. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to catalyze the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride, and may involve reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s aromatic rings and chlorine substituents allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: A simpler analog without the methylene bridge and chlorine substituents.
6-Chloro-9-ethyl-9H-carbazole: Similar structure but lacks the methylene linkage.
Carprofen: A substituted carbazole with anti-inflammatory properties.
Uniqueness
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) is unique due to its methylene bridge linking two carbazole units and the presence of chlorine substituents. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
56201-23-1 |
|---|---|
Molecular Formula |
C29H24Cl2N2 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
3-chloro-6-[(6-chloro-9-ethylcarbazol-3-yl)methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C29H24Cl2N2/c1-3-32-26-9-5-18(14-22(26)24-16-20(30)7-11-28(24)32)13-19-6-10-27-23(15-19)25-17-21(31)8-12-29(25)33(27)4-2/h5-12,14-17H,3-4,13H2,1-2H3 |
InChI Key |
MKRFBCBUSDYDOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CC3=CC4=C(C=C3)N(C5=C4C=C(C=C5)Cl)CC)C6=C1C=CC(=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















